molecular formula C7H8O4 B3353292 methyl 5-methoxyfuran-2-carboxylate CAS No. 53869-94-6

methyl 5-methoxyfuran-2-carboxylate

Cat. No.: B3353292
CAS No.: 53869-94-6
M. Wt: 156.14 g/mol
InChI Key: ZGQYNYHYTIYLGB-UHFFFAOYSA-N
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Description

Methyl 5-methoxyfuran-2-carboxylate is an organic compound with the molecular formula C8H10O4 It is a derivative of furan, a heterocyclic aromatic compound, and is characterized by the presence of a methoxy group and a carboxylate ester group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methoxyfuran-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with methanol in the presence of a catalyst, such as sulfuric acid, to form the ester. Another method involves the copper-catalyzed reactions of furan derivatives, such as furfural, with methanol under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes often use continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxyfuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Methyl 5-methoxyfuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-methoxyfuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and membranes, leading to cell lysis . The compound’s cytotoxic effects on cancer cells are believed to result from its interference with cellular metabolic processes and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl furan-2-carboxylate
  • Dimethyl furan-2,5-dicarboxylate
  • Methyl 5-methylfuran-2-carboxylate

Uniqueness

Methyl 5-methoxyfuran-2-carboxylate is unique due to the presence of both a methoxy group and a carboxylate ester group on the furan ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

methyl 5-methoxyfuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c1-9-6-4-3-5(11-6)7(8)10-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQYNYHYTIYLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(O1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334464
Record name 2-Furancarboxylic acid, 5-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53869-94-6
Record name 2-Furancarboxylic acid, 5-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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